Benzene, 1,1'-seleninylbis[4-chloro-

Description

However, extensive data exists for its sulfur analog, 1,1'-sulfinylbis[4-chlorobenzene] (CAS 3085-42-5), which serves as the focus of this analysis.

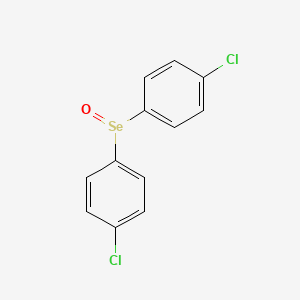

1,1'-Sulfinylbis[4-chlorobenzene] is a sulfoxide derivative featuring two para-chlorophenyl groups connected by a sulfinyl (S=O) bridge. Its molecular formula is C₁₂H₈Cl₂OS, with a molecular weight of 263.16 g/mol . Key identifiers include:

- IUPAC Name: 1,1′-Sulfinylbis[4-chlorobenzene]

- Canonical SMILES: O=S(C₁=CC=C(Cl)C=C₁)C₂=CC=C(Cl)C=C₂

- Synonyms: Bis(p-chlorophenyl) sulfoxide, 4,4′-Dichlorodiphenyl sulfoxide

This compound is characterized by its polar sulfinyl group, which influences solubility and reactivity.

Properties

CAS No. |

51517-22-7 |

|---|---|

Molecular Formula |

C12H8Cl2OSe |

Molecular Weight |

318.1 g/mol |

IUPAC Name |

1-chloro-4-(4-chlorophenyl)seleninylbenzene |

InChI |

InChI=1S/C12H8Cl2OSe/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

RWAZHGCKYYGQJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Se](=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-seleninylbis[4-chloro-] typically involves the reaction of chlorobenzene with selenium dioxide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of Benzene, 1,1’-seleninylbis[4-chloro-] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1,1’-seleninylbis[4-chloro-] can undergo oxidation reactions to form seleninic acids.

Reduction: It can be reduced to form selenides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products Formed:

Oxidation: Seleninic acids.

Reduction: Selenides.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1,1’-seleninylbis[4-chloro-] has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 1,1’-seleninylbis[4-chloro-] exerts its effects involves the interaction of the seleninyl group with various molecular targets. The seleninyl group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. This can lead to changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The central bridging group critically determines physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Bridged Chlorobenzene Compounds

Impact of Bridging Groups on Properties

- Polarity and Solubility: The sulfinyl (S=O) and sulfonyl (SO₂) bridges increase polarity compared to nonpolar ethane or ethylidene bridges. Sulfonyl derivatives exhibit higher thermal stability and are used in high-performance polymers . DDT’s trichloroethylidene group contributes to lipophilicity, enabling bioaccumulation in fatty tissues .

- Reactivity: Sulfoxides (S=O) are susceptible to further oxidation to sulfones (SO₂), while sulfones are more chemically inert . Nitropropylidene bridges (NO₂-C(CH₃)₂) introduce explosive or redox-active characteristics, as seen in agricultural chemicals .

- Biological Activity: DDT’s mechanism as a sodium channel disruptor in insects is well-documented . Ethane-linked analogs (e.g., 1,2-bis(4-chlorophenyl)ethane) lack significant bioactivity due to their nonpolar structure .

Thermodynamic and Spectroscopic Data

- Melting Points: DDT and its analogs (e.g., 4,4′-DDD, 4,4′-DDE) exhibit higher melting points (>100°C) due to symmetrical chlorination . The nitropropylidene derivative melts at 82°C, with a notable enthalpy of fusion (ΔfusH = 21.39 kJ/mol) .

Chromatographic Behavior :

- Sulfinyl and sulfonyl compounds show distinct retention times in gas chromatography due to polarity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.